Ethyl 1-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-[[4-amino-6-(2-methoxyanilino)-1,3,5-triazin-2-yl]methyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O3/c1-3-28-17(26)13-7-6-10-25(11-13)12-16-22-18(20)24-19(23-16)21-14-8-4-5-9-15(14)27-2/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3,(H3,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZNJKPWJTWCFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=NC(=NC(=N2)NC3=CC=CC=C3OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 2-methoxyphenylamine with cyanuric chloride to form an intermediate, which is then reacted with piperidine and ethyl chloroformate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)-3-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, especially with halogenated derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Ethyl 1-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)-3-piperidinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of Ethyl 1-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Impact
The compound’s biological activity and physicochemical properties are influenced by:
- Core heterocycle : Triazine vs. pyridazine, triazole, or pyrimidine.
- Substituents on the triazine ring : Methoxyphenyl, dimethylphenyl, or halogenated groups.
- Heterocyclic amine linker : Piperidine vs. piperazine.
- Ester groups : Ethyl vs. methyl or carbodithioate derivatives.
Comparative Analysis of Key Compounds
Table 1: Structural and Functional Comparison
Research Findings and Unique Advantages
- Target Compound : Balances moderate lipophilicity (LogP 2.1) and specificity for microbial proteases, making it a candidate for targeted antibiotic development .
- Piperazine Analogs: Superior solubility supports formulation for intravenous delivery .
- Triazolopyridazine Derivatives : Multi-target engagement (e.g., kinase and GPCR inhibition) highlights versatility in drug discovery .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing Ethyl 1-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-3-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Functionalization of the triazine core with a 2-methoxyphenylamino group via nucleophilic substitution under reflux conditions (e.g., 101°C for 24 hours in dioxane, as seen in triazine analogs) .
- Step 2 : Piperidine-3-carboxylate coupling via reductive amination or alkylation, requiring inert atmospheres and catalysts like Pd/C or NaBH .
- Key Parameters :
| Reaction Step | Temperature (°C) | Solvent | Catalyst/Yield |
|---|---|---|---|
| Triazine substitution | 101 | Dioxane | NH (7% yield) |
| Piperidine coupling | 25–50 | THF/DMF | Pd/C (yield varies) |
- Purification : Column chromatography (heptane/ethyl acetate gradient) or recrystallization .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify proton environments (e.g., δ 9.02 ppm for aromatic NH in triazine analogs) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., m/z 319.1 [M+1] in related triazine derivatives) .
- IR Spectroscopy : Detect functional groups (e.g., ester C=O stretch ~1700 cm) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with IC determination .
- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with proteins/DNA .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or HepG2) at concentrations 1–100 μM .
Advanced Research Questions
Q. How can researchers resolve contradictory data in bioactivity studies (e.g., high in vitro potency but low in vivo efficacy)?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess absorption, distribution, metabolism, and excretion (ADME) using:
- HPLC-MS for plasma stability and metabolite identification .
- Caco-2 assays to predict intestinal permeability .
- Structural Modifications : Introduce solubilizing groups (e.g., PEG chains) or optimize logP values via computational modeling (e.g., Schrödinger’s QikProp) .
Q. What computational strategies can predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide to simulate binding to proteins (e.g., triazine-binding enzymes like dihydrofolate reductase) .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and hydration effects .
- QSAR Models : Train models on analogs (e.g., substituent effects on IC) using datasets from PubChem .
Q. How does the substitution pattern on the triazine ring influence biological activity?
- Methodological Answer :
- SAR Table : Compare analogs with varying substituents:
| Substituent (R) | Target Activity (IC, nM) | Solubility (mg/mL) |
|---|---|---|
| 2-Methoxyphenyl | 120 (kinase X) | 0.5 |
| 4-Chlorophenyl | 450 (kinase X) | 0.2 |
| 2,4-Dimethylphenyl | 890 (kinase X) | 0.1 |
- Key Insight : Electron-donating groups (e.g., -OCH) enhance target affinity but reduce solubility .
Data Discrepancy & Mechanistic Questions
Q. What experimental controls are critical when observing inconsistent enzyme inhibition results?
- Methodological Answer :
- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and DMSO vehicle controls .
- Assay Replicates : Perform triplicate runs with blinded analysis to minimize bias .
- Buffer Compatibility : Verify pH (6.5–7.4) and ionic strength (e.g., 150 mM NaCl) to prevent artifactual inhibition .
Q. How can researchers elucidate the mechanism of action for ambiguous cellular phenotypes?
- Methodological Answer :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
- Chemical Proteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes .
- CRISPR Screening : Genome-wide knockout libraries to identify synthetic lethal partners .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
